molecular formula C10H8BrN B1372690 5-Bromo-6-methylisoquinoline CAS No. 1146298-61-4

5-Bromo-6-methylisoquinoline

Cat. No.: B1372690
CAS No.: 1146298-61-4
M. Wt: 222.08 g/mol
InChI Key: CAZBCNFFPBHCRW-UHFFFAOYSA-N
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Description

5-Bromo-6-methylisoquinoline: is an organic compound with the molecular formula C10H8BrN . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Scientific Research Applications

5-Bromo-6-methylisoquinoline has several applications in scientific research:

Safety and Hazards

According to the safety data sheet, 5-Bromo-6-methylisoquinoline may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylisoquinoline typically involves the bromination of 6-methylisoquinoline. One common method includes the use of N-Bromosuccinimide as the brominating agent. The reaction is carried out under controlled conditions, often at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 6-methylisoquinoline.

Common Reagents and Conditions:

    N-Bromosuccinimide: for bromination.

    Sodium borohydride: for reduction reactions.

    Potassium permanganate: for oxidation reactions.

Major Products Formed:

    6-Methylisoquinoline: (reduction product).

    This compound derivatives: (substitution products).

    Carboxylic acids or aldehydes: (oxidation products).

Comparison with Similar Compounds

  • 6-Methylisoquinoline
  • 5-Bromoisoquinoline
  • 6-Bromoisoquinoline

Comparison: 5-Bromo-6-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZBCNFFPBHCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653793
Record name 5-Bromo-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146298-61-4
Record name 5-Bromo-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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